molecular formula C27H22F6N4 B2713413 7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477851-81-3

7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2713413
CAS No.: 477851-81-3
M. Wt: 516.491
InChI Key: OZVSHKMTIDGDBD-UHFFFAOYSA-N
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Description

1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities . They have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been achieved through various strategies, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 1,8-naphthyridines consists of two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

1,8-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-naphthyridines can vary widely depending on the specific substitutions on the ring structure .

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis and antibacterial activity of novel bis-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and bis-4-thiazolidinone derivatives from terephthalic dihydrazide has shown potential antibacterial activity against various bacteria and fungi strains, highlighting the significance of structurally related naphthyridine derivatives in developing new antimicrobial agents (Palekar, Damle, & Shukla, 2009).

Anticancer Applications

Research on microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones has revealed compounds with potential antitumor activity. Specifically, compound 4g exhibited remarkable activity against 57 cancer cell lines, indicating the therapeutic potential of naphthyridine derivatives in oncology (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).

Enzyme Inhibition and Biological Activity

A study focused on the structural investigation of the naphthyridone scaffold identified a derivative, NM13, with potent and selective anti-HIV activity. This research underscores the utility of naphthyridine and its derivatives in designing drugs targeting viral infections (Tabarrini, Massari, Sancineto, Daelemans, Sabatini, Manfroni, Cecchetti, & Pannecouque, 2011).

Modeling and Synthesis for Biological Applications

The synthesis, characterization, and biological evaluation of N-aryl hydrazones and their 2,3-disubstituted-4-thiazolidinone derivatives showcase the breadth of research into naphthyridine derivatives. These compounds were evaluated for antioxidant, anti-inflammatory, and analgesic activities, further highlighting the diverse biological applications of these compounds (Nandagokula, Poojary, Vittal, Shenoy, Shetty, & Tangavelu, 2012).

Mechanism of Action

While the specific mechanism of action for “7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine” is not available, 1,8-naphthyridine derivatives have been shown to have excellent antimicrobial properties .

Safety and Hazards

The safety and hazards associated with a specific 1,8-naphthyridine derivative would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets for specific information .

Future Directions

The development of new synthetic methodologies for the construction of medicinally important scaffolds, such as 1,8-naphthyridines, is a current research interest . The focus is on the collection of recent advances in the synthesis, reactivity, and applications of the 1,8-naphthyridines .

Properties

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F6N4/c28-26(29,30)21-17-22(27(31,32)33)34-25-20(21)11-12-23(35-25)36-13-15-37(16-14-36)24(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,24H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVSHKMTIDGDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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